
Ertugliflozin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertugliflozin-d5 is a deuterated form of Ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). This compound is primarily used in the treatment of type 2 diabetes mellitus by reducing blood glucose levels through the inhibition of glucose reabsorption in the kidneys . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ertugliflozin due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin-d5 involves the incorporation of deuterium atoms into the Ertugliflozin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Ertugliflozin molecule are replaced with deuterium atoms under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Ertugliflozin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce deuterated carboxylic acids, while reduction reactions can yield deuterated alcohols .
Scientific Research Applications
Ertugliflozin-d5 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of Ertugliflozin. In biology and medicine, it helps in understanding the drug’s mechanism of action and its effects on glucose metabolism. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic strategies for diabetes management .
Mechanism of Action
Ertugliflozin-d5, like its non-deuterated counterpart, exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and reduced blood glucose levels. The molecular targets involved in this process include the SGLT2 proteins located in the proximal tubules of the kidneys .
Comparison with Similar Compounds
Ertugliflozin-d5 is compared with other SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. While all these compounds share a similar mechanism of action, this compound is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in scientific research for studying the metabolic pathways and long-term effects of SGLT2 inhibitors .
List of Similar Compounds:- Canagliflozin
- Dapagliflozin
- Empagliflozin
- Sotagliflozin
By understanding the unique properties and applications of this compound, researchers can gain valuable insights into the treatment of type 2 diabetes and the development of new therapeutic strategies.
Properties
Molecular Formula |
C22H25ClO7 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2 |
InChI Key |
MCIACXAZCBVDEE-BLDWDHEESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


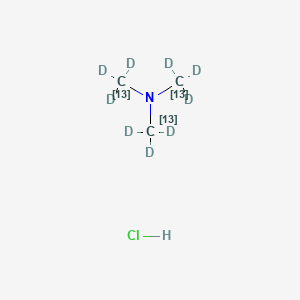
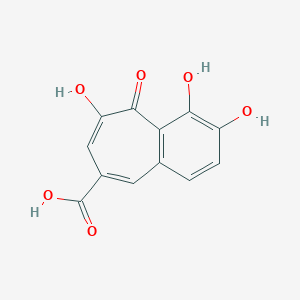
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
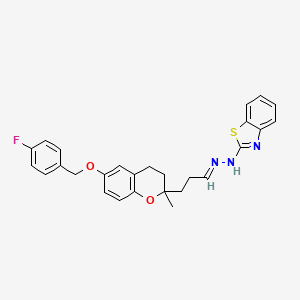
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
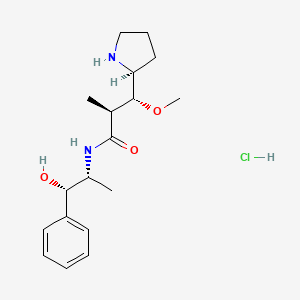
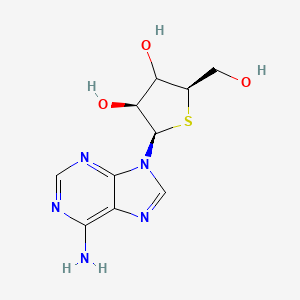

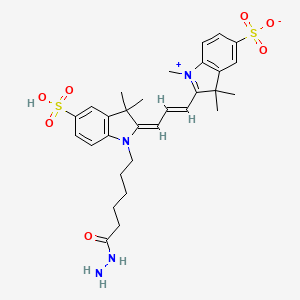

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
